tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBCIACSFRCABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662436 | |

| Record name | tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-67-1 | |

| Record name | tert-Butyl [(piperidin-3-yl)methyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-N-Boc-aminomethyl piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (Piperidin-3-ylmethyl)carbamate Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl (piperidin-3-ylmethyl)carbamate and its hydrochloride salt, a critical building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just protocols and data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this versatile molecule.

Chemical Identity and Properties: A Tale of Two Enantiomers

tert-Butyl (piperidin-3-ylmethyl)carbamate is a chiral molecule, and its biological activity and utility as a synthetic intermediate are often dependent on its stereochemistry. The two most common forms available to researchers are the (R)-enantiomer, typically as a hydrochloride salt, and the (S)-enantiomer, usually as a free base. While a racemic mixture is synthetically accessible, the enantiomerically pure forms are of greater interest in the synthesis of stereospecific pharmaceuticals.

The core structure consists of a piperidine ring substituted at the 3-position with a methylamine group. The amine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The hydrochloride salt enhances the compound's stability and solubility in aqueous media.

Below is a summary of the key chemical identifiers for the most common forms of this compound:

| Property | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 250.77 g/mol [1][2] | 214.30 g/mol |

| CAS Number | 1217778-64-7[1][2] | 1016167-99-9[3] |

| Appearance | White to off-white solid | White to off-white solid or crystalline powder |

| Chirality | (R)-enantiomer | (S)-enantiomer |

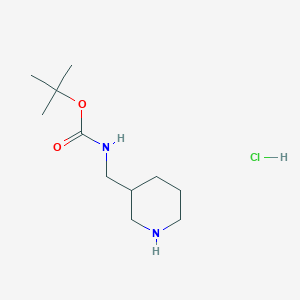

The chemical structure of tert-butyl (piperidin-3-ylmethyl)carbamate is depicted below:

Caption: A generalized synthetic workflow for the preparation of the title compound.

Experimental Protocol:

-

Boc Protection of (S)-Nipecotic Acid: To a solution of (S)-nipecotic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Cool the mixture in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product with an organic solvent.

-

Amide Formation: The resulting N-Boc-(S)-nipecotic acid is then converted to its amide. This can be achieved by activating the carboxylic acid with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt), followed by the addition of ammonium chloride and a base like triethylamine.

-

Reduction of the Amide: The N-Boc-(S)-piperidine-3-carboxamide is then reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) is typically used. The reaction is performed in an anhydrous ether solvent under an inert atmosphere.

-

Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure (S)-tert-butyl (piperidin-3-ylmethyl)carbamate.

Preparation of the Hydrochloride Salt

The hydrochloride salt can be readily prepared from the free base.

Experimental Protocol:

-

Dissolve the purified tert-butyl (piperidin-3-ylmethyl)carbamate free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for the (S)-enantiomer free base.

| Analytical Technique | Expected Data for (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate |

| ¹H NMR (CDCl₃, 300 MHz) | δ: 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (br s, 1H). [3] |

| ¹³C NMR (CDCl₃, 300 MHz) | δ: 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72. [3] |

| Mass Spectrometry (FAB) | m/z: 215 (M+1). [3] |

| Infrared (IR, pure) | ν (cm⁻¹): 3360, 2972, 1703, 1519, 1455, 1365, 1255, 1172. [3] |

| Optical Rotation | [α]D: +11.03 (c=0.10, methanol). [3] |

For the hydrochloride salt, shifts in the NMR signals, particularly for the protons and carbons near the protonated piperidine nitrogen, are expected. The IR spectrum may also show changes in the N-H stretching region.

Applications in Drug Discovery: A Versatile Scaffold

The Boc-protected piperidin-3-ylmethylamine scaffold is a valuable building block in medicinal chemistry. [4]The piperidine ring is a common motif in many biologically active molecules, and the protected primary amine allows for selective functionalization.

One notable application of this building block is in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). [5]IRAK4 is a key protein kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play crucial roles in the innate immune response. Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

The following diagram illustrates the role of tert-butyl (piperidin-3-ylmethyl)carbamate as a key intermediate in the synthesis of an IRAK4 inhibitor.

Caption: Synthetic route to an IRAK4 inhibitor utilizing the title compound.

In this synthetic scheme, the free secondary amine of the piperidine ring in tert-butyl (piperidin-3-ylmethyl)carbamate is coupled with a suitable electrophilic partner, often a heterocyclic core like a pyrazolopyrimidine. Following this key bond-forming reaction, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to reveal the primary amine. This newly deprotected amine can then undergo further modifications, such as acylation or alkylation, to complete the synthesis of the final IRAK4 inhibitor.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its utility is underscored by its incorporation into a variety of complex molecular architectures, including potent enzyme inhibitors such as those targeting IRAK4. This guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with the aim of empowering researchers to effectively utilize this important synthetic intermediate in their drug discovery efforts.

References

-

(S)-tert-butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Chemsrc. Retrieved January 5, 2026, from [Link]

-

Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. Retrieved January 5, 2026, from [Link]

-

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2. PubChem. Retrieved January 5, 2026, from [Link]

-

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2. PubChem. Retrieved January 5, 2026, from [Link]

-

tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2. PubChem. Retrieved January 5, 2026, from [Link]

-

tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2. PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. Retrieved January 5, 2026, from [Link]

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Quick Company. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 4. myuchem.com [myuchem.com]

- 5. researchgate.net [researchgate.net]

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride molecular weight

An In-Depth Technical Guide to tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its fundamental chemical properties, the critical role of the tert-butyloxycarbonyl (Boc) protecting group, its synthesis, and its significant applications as a versatile building block in medicinal chemistry.

Core Compound Profile

This compound is a heterocyclic compound featuring a piperidine ring, a foundational structure in many biologically active molecules. The key feature of this molecule is the primary amine on the methyl substituent at the 3-position of the piperidine ring, which is protected by a tert-butyloxycarbonyl (Boc) group. This strategic protection makes it a valuable intermediate, allowing for selective chemical modifications at other positions of the piperidine ring before revealing the primary amine for subsequent reactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is paramount for its effective use in synthesis and research. The data presented below pertains to the (R)-enantiomer, a commonly utilized chiral form.

| Property | Value | Source |

| Molecular Weight | 250.76 g/mol | [1] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| CAS Number | 1217778-64-7 ((R)-isomer) | [1] |

| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1.Cl | [1] |

The Central Role of the Boc-Protecting Group

The utility of this compound is intrinsically linked to the properties of the Boc protecting group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under specific, mild acidic conditions.[2][3]

Mechanism of Amine Protection

The introduction of the Boc group, or Boc-protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2][4] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O. A base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is often used to neutralize the protonated amine intermediate.[4][5]

Mechanism of Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[3] Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol or dioxane, efficiently cleaves the carbamate.[3][5] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4]

Orthogonal Protection Strategies

In multi-step syntheses, particularly in peptide chemistry, the ability to selectively remove one protecting group while others remain intact is crucial. This concept is known as an orthogonal protection strategy.[2] The acid-labile Boc group is orthogonal to the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, providing chemists with precise control over complex synthetic pathways.[2][6]

Synthesis and Handling

The synthesis of enantiomerically pure compounds like (R)- or (S)-tert-butyl (piperidin-3-ylmethyl)carbamate often begins from chiral starting materials or involves a resolution step.

-

From Chiral Precursors: A common strategy involves starting from readily available chiral molecules such as amino acids. For instance, L-glutamic acid can be converted through a multi-step sequence into chiral 3-amino substituted piperidines.

-

Optical Resolution: Racemic mixtures of piperidine derivatives can be separated into their constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as R-mandelic acid, followed by separation through crystallization.[7]

A general synthesis for the free base (S)-enantiomer involves the resolution of 3-Boc-aminomethylpiperidine using (-)-O,O'-di-p-toluoyl-L-tartaric acid, followed by basification to yield the free amine.[8] The resulting compound can then be treated with HCl to form the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for binding to biological targets.

-

Synthetic Intermediate: tert-Butyl (piperidin-3-ylmethyl)carbamate and its derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents.[9][10] For example, the related compound tert-butyl N-[(3R)-piperidin-3-yl]carbamate is a key intermediate in the production of Linagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[11]

-

Pharmacophore Element: The carbamate group itself is a key structural motif in many drugs. It can act as a bioisostere for amide bonds, offering improved stability against enzymatic degradation while maintaining the ability to participate in crucial hydrogen bonding interactions with target proteins.[12][13]

-

Neurological and Metabolic Disease Targets: Piperidine-containing compounds are widely explored for their potential in treating neurological disorders and other conditions.[9] This specific building block is valuable for creating libraries of compounds to screen for activity against various enzymes and receptors.[10]

Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For the free base of the (S)-enantiomer, characteristic signals include a singlet around 1.39 ppm for the nine protons of the tert-butyl group and various multiplets for the piperidine and methylene protons.[8]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the free base, a common observation is the protonated molecule [M+H]⁺ at m/z 215.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected peaks include N-H stretching around 3360 cm⁻¹ and a strong C=O stretch for the carbamate at approximately 1703 cm⁻¹.[8]

Experimental Protocol: Boc-Deprotection

This protocol details a standard procedure for the removal of the Boc group to yield 3-(aminomethyl)piperidine dihydrochloride.

Objective: To cleave the Boc protecting group from this compound.

Materials:

-

This compound

-

4M HCl in 1,4-Dioxane

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of methanol inside a round-bottom flask.

-

To the stirring solution, add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

To the resulting residue, add diethyl ether to precipitate the product as a solid salt.

-

Stir the suspension for 15-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold diethyl ether to remove any soluble impurities.

-

Dry the product, 3-(aminomethyl)piperidine dihydrochloride, under vacuum to obtain a white or off-white solid.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its value lies in the combination of a privileged piperidine scaffold and the robust, yet readily cleavable, Boc protecting group. This design allows for the efficient and controlled synthesis of complex molecules, making it an indispensable building block in the quest for novel therapeutics. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in drug discovery and development.

References

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. [Link]

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

- Google Patents. Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

-

CSIR-NIScPR Open Research. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. jk-sci.com [jk-sci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protected Compounds [pt.bzchemicals.com]

- 7. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]

- 8. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 9. myuchem.com [myuchem.com]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Guide to the Structural Elucidation of tert-Butyl (piperidin-3-ylmethyl)carbamate Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a pivotal building block in contemporary pharmaceutical synthesis. Its precise chemical structure is fundamental to the successful development of active pharmaceutical ingredients (APIs), directly impacting the safety, efficacy, and regulatory approval of new therapeutics. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this compound. By integrating insights from Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (IR) Spectroscopy, we present a self-validating workflow. This document is designed not merely as a list of procedures, but as a technical narrative explaining the causality behind each analytical choice, empowering researchers to apply these principles with confidence.

Introduction: The Analytical Imperative

Chemical Identity and Significance

This compound is a substituted piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group. Its structural integrity is paramount as it is frequently used as a key intermediate in the synthesis of complex molecules.[1][2]

-

Molecular Formula: C₁₁H₂₃ClN₂O₂[3]

-

Molecular Weight: 250.76 g/mol [3]

-

IUPAC Name: tert-butyl N-[(piperidin-3-yl)methyl]carbamate;hydrochloride[3]

-

CAS Registry Number: 1159826-67-1 (for the racemate)

The presence of a chiral center at the C3 position of the piperidine ring means the compound can exist as (R) or (S) enantiomers, a critical consideration in pharmaceutical development. While the techniques discussed herein confirm the molecular constitution, supplementary methods like chiral chromatography or polarimetry are required to determine enantiomeric purity.

The Principle of Orthogonal Verification

In a regulated environment, reliance on a single analytical technique is insufficient for definitive structure confirmation. A robust elucidation strategy employs multiple, orthogonal (or complementary) techniques. Each method interrogates different molecular properties, and their collective agreement provides a high degree of confidence in the final assignment. This guide is structured around this core principle, using MS to confirm mass, IR to identify functional groups, and NMR to map the precise atomic connectivity.

Foundational Mass Confirmation: Mass Spectrometry (MS)

Mass spectrometry serves as the initial checkpoint, confirming that the compound possesses the correct molecular weight and formula. For a polar, pre-salted molecule like this, Electrospray Ionization (ESI) is the ideal technique as it gently transfers ions from solution into the gas phase for analysis.

Rationale for High-Resolution ESI-MS

We select High-Resolution Mass Spectrometry (HRMS) to obtain a highly accurate mass measurement. This allows for the confident determination of the elemental composition, distinguishing the target compound from other potential impurities with the same nominal mass. The analysis is performed in positive ion mode to detect the protonated molecular ion of the organic base, [M+H]⁺.

Expected Molecular Ion

The hydrochloride salt will dissociate in the ESI source, and the free base, tert-butyl (piperidin-3-ylmethyl)carbamate (C₁₁H₂₂N₂O₂), will be protonated.

| Parameter | Theoretical Value | Observed Value |

| Formula (Free Base) | C₁₁H₂₂N₂O₂ | N/A |

| Exact Mass (Free Base) | 214.16813 Da | N/A |

| Formula ([M+H]⁺) | C₁₁H₂₃N₂O₂⁺ | C₁₁H₂₃N₂O₂⁺ |

| m/z of [M+H]⁺ | 215.17595 | Typically within 5 ppm |

Table 1: Theoretical vs. Expected HRMS Data.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) containing 0.1% formic acid to ensure protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Source Parameters (Typical):

-

Ionization Mode: Positive

-

Capillary Voltage: +3.5 to +4.5 kV

-

Drying Gas (N₂): 8-12 L/min

-

Gas Temperature: 300-350 °C

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The observation of a high-intensity ion at m/z ≈ 215.176 provides strong evidence for the compound's identity.

Data Interpretation Workflow

The workflow for MS analysis is a logical progression from sample introduction to final confirmation of the elemental composition.

Caption: Logic diagram for NMR-based structural validation.

Experimental Protocols: NMR

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

-

2D NMR Acquisition: Acquire standard gradient-selected COSY and HSQC spectra.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

Rationale and Expected Absorptions

The IR spectrum is a molecular fingerprint. The presence of the hydrochloride salt significantly impacts the N-H stretching region.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 3400 | Medium, Sharp | N-H stretch (from the carbamate, -NHBoc) [4] |

| 2700 - 3100 | Strong, Broad | N⁺-H stretch (from the piperidinium ion, -N⁺H₂-) and C-H stretch (aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (from the carbamate carbonyl) [4] |

| ~1520 | Medium | N-H bend (amide II band from the carbamate) [4] |

| ~1170 | Strong | C-O stretch (from the tert-butyl ester group) [4] |

Table 4: Key IR absorption bands for this compound.

The most telling features are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ confirming the carbamate, and the very broad absorption below 3000 cm⁻¹ which is characteristic of an amine salt. [5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Perform a background scan with a clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

Synthesis of Evidence: A Consolidated Structural Proof

The definitive structure of this compound is confirmed by the synergistic agreement of all analytical data:

-

Mass Spectrometry confirms the elemental composition is C₁₁H₂₂N₂O₂ for the organic base via an accurate mass measurement of the [M+H]⁺ ion at m/z ≈ 215.176.

-

Infrared Spectroscopy confirms the presence of key functional groups: a secondary amine salt (broad N⁺-H), a carbamate (C=O and N-H), and aliphatic C-H bonds.

-

¹³C NMR Spectroscopy confirms the presence of 9 unique carbon environments, consistent with the proposed structure, including the characteristic carbonyl and Boc-group carbons.

-

¹H NMR Spectroscopy shows the correct number of protons in distinct chemical environments, with integrations matching the number of protons in each group.

-

2D NMR Spectroscopy (COSY and HSQC) provides the final, unambiguous proof by mapping the H-H connectivities and linking every proton directly to its corresponding carbon, leaving no doubt as to the atomic arrangement.

Together, these orthogonal techniques provide a robust and self-validating data package that unequivocally proves the identity and structure of this compound, meeting the rigorous standards required for pharmaceutical research and development.

References

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. [Link]

-

Supporting Information for "A mild, versatile and practical synthesis of tert-butyl carbamates". [Link]

-

PubChem. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST Chemistry WebBook. [Link]

-

PubChemLite. Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate (C11H22N2O3). [Link]

-

Chemsrc. (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE. [Link]

-

Autechaux, S. Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

An In-depth Technical Guide to the Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of this compound, a pivotal building block in modern medicinal chemistry. The piperidine scaffold is a highly significant structural unit in numerous bioactive natural products and pharmaceutical agents, while the tert-butoxycarbonyl (Boc) protecting group offers stability and facilitates selective modifications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, mechanistic underpinnings, experimental protocols, and characterization of this key intermediate. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: Significance in Drug Discovery

The carbamate group is a crucial structural motif in a multitude of approved drugs and prodrugs, often designed specifically to interact with biological targets.[3][4] When incorporated into a piperidine ring system—a privileged scaffold in drug design—the resulting molecule becomes a versatile intermediate for constructing more complex pharmaceutical candidates.[2] Tert-Butyl (piperidin-3-ylmethyl)carbamate, in particular, serves as a precursor for compounds used in the development of treatments for neurological disorders and as inhibitors for enzymes like IRAK4.[1][2]

The synthesis of its hydrochloride salt is of paramount importance as it enhances the compound's stability, crystallinity, and handling properties, making it ideal for storage and subsequent synthetic transformations. This guide will focus on the most practical and efficient methods for its preparation, emphasizing chemical strategy and procedural integrity.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic approach to this compound (I) reveals a straightforward pathway involving two key transformations: formation of the hydrochloride salt and selective N-Boc protection.

Caption: Retrosynthetic analysis of the target compound.

The primary disconnection simplifies the target hydrochloride salt (I) to its free base (II) . The subsequent disconnection of the carbamate bond points to (piperidin-3-yl)methanamine (III) as the logical starting material. The core challenge lies in the selective protection of the primary exocyclic amine in the presence of the secondary amine within the piperidine ring. Mono-Boc-protected diamines are valuable building blocks, but their synthesis can be challenging as the protecting reagent may not differentiate between two similar amino groups.[5]

Primary Synthetic Pathway: Selective Boc Protection

The most direct route involves the reaction of commercially available (piperidin-3-yl)methanamine with di-tert-butyl dicarbonate ((Boc)₂O). The selectivity for the more nucleophilic and less sterically hindered primary amine over the secondary ring amine can be achieved under carefully controlled reaction conditions.

Mechanistic Principle

The reaction proceeds via nucleophilic attack of the primary amino group on one of the carbonyl carbons of (Boc)₂O. The greater accessibility and basicity of the primary amine favor its reaction over the secondary amine. The reaction is typically performed in a polar aprotic solvent in the presence of a mild base to neutralize the liberated acid.

Caption: General workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents:

-

(Piperidin-3-yl)methanamine (dihydrochloride salt is often the commercial form)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (4M solution in 1,4-dioxane)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica Gel for column chromatography

Procedure:

-

Preparation of Starting Material: If starting from the dihydrochloride salt of (piperidin-3-yl)methanamine[6], it must first be neutralized. Suspend the salt (1.0 eq) in DCM. Add triethylamine (2.2 eq) and stir at room temperature for 30 minutes to generate the free diamine in situ.

-

Boc Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in DCM dropwise over 30 minutes. The slight excess of (Boc)₂O ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield tert-Butyl (piperidin-3-ylmethyl)carbamate as a pure free base, often a white to off-white solid.[7]

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether. While stirring, add a 4M solution of HCl in 1,4-dioxane (1.1 eq) dropwise.[8][9] A precipitate will form immediately.

-

Isolation: Stir the resulting slurry for 1-2 hours. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound.

Characterization and Data

The final product and its free base intermediate should be thoroughly characterized to confirm their identity and purity.

| Property | tert-Butyl (piperidin-3-ylmethyl)carbamate (Free Base) | tert-Butyl (piperidin-3-ylmethyl)carbamate HCl |

| Molecular Formula | C₁₁H₂₂N₂O₂[7] | C₁₁H₂₃ClN₂O₂[10] |

| Molecular Weight | 214.30 g/mol [7] | 250.77 g/mol [10] |

| Appearance | White to off-white solid[7] | White crystalline powder |

| Melting Point | 64-66°C[11] | Not specified (typically >150°C) |

| ¹H NMR (CDCl₃) | δ: 1.01-1.21 (m, 2H), 1.39 (s, 9H), 1.57-1.72 (m, 3H), 2.20-2.31 (m, 1H), 2.49-2.56 (m, 1H), 2.90-3.03 (m, 4H), 4.77 (brs, 1H).[11] | Data will shift due to protonation. |

| ¹³C NMR (CDCl₃) | δ: 26.56, 29.03, 29.58, 38.44, 44.99, 47.46, 51.16, 79.73, 156.72.[11] | Data will shift due to protonation. |

| Mass Spec (FAB MS) | m/z: 215 (M+1).[11] | Consistent with fragmentation of the free base. |

Trustworthiness and Validation: A Self-Validating System

The integrity of this synthesis relies on systematic in-process controls and final product validation.

-

TLC Analysis: A crucial tool for monitoring reaction completion and assessing the purity of column fractions. A well-defined spot for the product, distinct from the starting material and any byproducts (like the di-Boc protected species), validates the reaction's progress.

-

NMR Spectroscopy: ¹H and ¹³C NMR are non-negotiable for structural confirmation. The characteristic tert-butyl singlet at ~1.4 ppm and the disappearance of the primary amine protons confirm successful Boc protection. For the final salt, protonation of the piperidine nitrogen will cause a downfield shift of adjacent protons, confirming salt formation.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.[11]

-

Yield and Purity: A successful synthesis should yield the final product in high purity (>98% by NMR or HPLC) with a reasonable overall yield (typically 60-80%).

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): A flammable solid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

-

Hydrochloric Acid (in Dioxane): Highly corrosive and toxic. Dioxane is a suspected carcinogen. Handle with extreme care, using appropriate PPE. Avoid inhalation of vapors.[8]

-

General Precautions: Standard laboratory safety protocols should be followed, including the use of engineering controls and PPE.[5][12]

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a highly valuable intermediate for pharmaceutical research and development. The presented pathway, centered on the selective Boc protection of (piperidin-3-yl)methanamine, is efficient and scalable. By understanding the mechanistic principles and adhering to the detailed protocols for reaction, purification, and characterization, researchers can confidently produce this key building block with high purity and yield, accelerating the discovery of new therapeutic agents.

References

-

ResearchGate. (2022). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

ChemBK. (2024). 3-N-Boc-Aminomethylpiperidine. Retrieved from [Link]

-

UCHEM. (n.d.). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- Google Patents. (n.d.). MANUFACTURING METHOD FOR A PIPERIDINE-3-YLCARBAMATE COMPOUND AND OPTICAL RESOLUTION METHOD THEREFOR.

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. myuchem.com [myuchem.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (±)-3-(Boc-aminomethyl)piperidine = 98.0 TLC 142643-29-6 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-(Aminomethyl)piperidine, 3-BOC protected | CymitQuimica [cymitquimica.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. reddit.com [reddit.com]

- 10. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 12. chembk.com [chembk.com]

An In-Depth Technical Guide to (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Introduction

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride (CAS No. 1217778-64-7) is a pivotal chiral building block in the landscape of modern pharmaceutical synthesis.[1] As a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry, this compound provides a stereochemically defined framework that is essential for the development of highly specific and potent therapeutic agents. The presence of a tert-butoxycarbonyl (Boc) protecting group on the primary amine, coupled with the piperidine ring's secondary amine being presented as a hydrochloride salt, makes this molecule a versatile and strategically designed intermediate for multi-step organic synthesis.[2][3] This guide offers an in-depth exploration of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A comprehensive understanding of the fundamental properties of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is crucial for its effective use in synthesis and process development. The key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1217778-64-7 | [1][4] |

| Molecular Formula | C₁₁H₂₃ClN₂O₂ | [1] |

| Molecular Weight | 250.77 g/mol | [1][5] |

| IUPAC Name | tert-butyl N-[[(3R)-piperidin-3-yl]methyl]carbamate;hydrochloride | [1] |

| Appearance | White to off-white solid | [6] |

| Solubility | Soluble in alcohol-based organic solvents | [7] |

The Strategic Role of the Boc Protecting Group

The utility of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in complex syntheses is largely attributable to the strategic presence of the tert-butoxycarbonyl (Boc) protecting group. Amines are nucleophilic and basic functional groups that can interfere with a wide range of chemical transformations. The Boc group temporarily masks the reactivity of the primary amine, converting it into a carbamate, which is significantly less reactive and stable under various conditions, including basic and nucleophilic environments.[8]

This protection strategy is fundamental to achieving high yields and purity in multi-step syntheses. The Boc group can be selectively removed under mild acidic conditions, which regenerates the free amine for subsequent reactions. This acid-lability makes it orthogonal to other common protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group, allowing for precise and sequential modifications of complex molecules.[8]

Caption: General workflow for Boc protection and deprotection of a primary amine.

Synthesis and Manufacturing

The synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a multi-step process that requires careful control of stereochemistry. A common and efficient route starts from the commercially available chiral precursor, (R)-3-(aminomethyl)piperidine.

Synthetic Workflow Overview

The overall synthetic strategy involves two key transformations: the selective protection of the primary exocyclic amine with a Boc group, followed by the formation of the hydrochloride salt of the secondary cyclic amine.

Caption: Synthetic workflow for the preparation of the title compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride.

Step 1: Synthesis of (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The choice of an aprotic solvent is crucial to prevent side reactions with the Boc anhydride.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Reagent Addition: To the cooled solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 equivalents) in the same solvent dropwise over 30 minutes. The slight excess of (Boc)₂O ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue contains the crude (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate.

-

Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure free base as a colorless oil or a low-melting solid.[2][6]

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate (1 equivalent) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: To this solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (1.1 equivalents) dropwise with stirring at room temperature.[9] The use of a pre-made solution of HCl in an organic solvent allows for controlled addition and prevents the introduction of water.

-

Precipitation: Upon addition of the HCl solution, the hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Stir the resulting suspension for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold diethyl ether to remove any residual impurities and unreacted starting materials. Dry the product under vacuum to afford (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride in high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following table summarizes the expected analytical data.

| Technique | Expected Data |

| ¹H NMR | The spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the carbamate, and the nine equivalent protons of the tert-butyl group as a sharp singlet around 1.4 ppm. In the hydrochloride salt, the N-H protons of the piperidine ring will be deshielded and may appear as broad signals.[3][6] |

| ¹³C NMR | The spectrum should display signals corresponding to all 11 carbon atoms. Key signals include the carbonyl carbon of the carbamate group (around 156 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).[3][6] |

| Mass Spec (ESI-MS) | Expected m/z for the free base [M+H]⁺: ~215.18 |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-H stretching of the alkyl groups.[6] |

Application in Drug Discovery: Synthesis of Linagliptin

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is its use in the preparation of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[10][11]

In the synthesis of Linagliptin, the Boc-protected piperidine derivative is coupled with a substituted xanthine core. The stereochemistry at the 3-position of the piperidine ring is critical for the drug's efficacy.

Caption: Simplified reaction scheme for the synthesis of Linagliptin utilizing a Boc-protected aminopiperidine intermediate.[12]

The use of the hydrochloride salt of the Boc-protected amine is advantageous in this process. The salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which can be an oil or a low-melting solid. In the reaction, a base is added to neutralize the hydrochloride, generating the reactive free amine in situ for the coupling reaction.

Safety and Handling

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C.[4]

Conclusion

(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride is a high-value, strategically designed chiral intermediate that plays a critical role in the efficient synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the orthogonal nature of the Boc protecting group provide medicinal chemists with a reliable tool for constructing intricate molecular architectures with high precision. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the advancement of drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

ChemBK. (n.d.). CAS: 1217778-64-7. Retrieved from [Link]

-

PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate. Retrieved from [Link]

-

Supporting Information - General procedure for the N-Boc protection of amines. (n.d.). Retrieved from [Link]

-

New Drug Approvals. (n.d.). Linagliptin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

- Google Patents. (n.d.). CN105906627A - Synthesis method of linagliptin intermediate.

-

Semantic Scholar. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

-

ChemNets. (n.d.). CAS 1016167-99-9. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. Retrieved from [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Google Patents. (n.d.). Process for the preparation of Linagliptin.

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-3-(Boc-Amino)piperidine. Retrieved from [Link]

Sources

- 1. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | C11H23ClN2O2 | CID 45072463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1217778-64-7|(R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]

- 5. (s)-tert-butyl (piperidin-3-ylmethyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. innospk.com [innospk.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]

- 13. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate synthesis

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate

Introduction: The Significance of a Chiral Scaffold

(S)-tert-Butyl (piperidin-3-ylmethyl)carbamate is a valuable chiral building block in the landscape of modern medicinal chemistry. Its structural motif, featuring a piperidine ring with a stereocenter at the C3 position, is prevalent in a multitude of biologically active molecules and approved pharmaceuticals. The presence of the tert-butoxycarbonyl (Boc) protecting group on the exocyclic primary amine enhances its stability and allows for selective chemical manipulations, making it an indispensable intermediate for the synthesis of complex drug candidates.[1][2] This guide offers a comprehensive exploration of the primary synthetic routes to this key intermediate, providing both the theoretical underpinnings and practical, field-proven protocols for its preparation.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate involves considering several strategic disconnections. The primary challenge lies in establishing the S-stereochemistry at the C3 position. The following retrosynthetic analysis outlines the main strategies that will be discussed in this guide.

Caption: Retrosynthetic pathways to the target molecule.

Part 1: The Classical Approach: Synthesis and Chiral Resolution

The most direct and frequently employed industrial method involves the synthesis of the racemic compound followed by separation of the desired (S)-enantiomer. This pathway is valued for its reliability and scalability, leveraging well-established chemical transformations.

Synthesis of Racemic tert-Butyl (piperidin-3-ylmethyl)carbamate

The synthesis begins with a commercially available starting material, nipecotamide (piperidine-3-carboxamide). The core of this step is the reduction of the amide functionality to a primary amine, followed by protection of this newly formed amine.

Workflow: Racemic Synthesis

Caption: Workflow for the synthesis of the racemic intermediate.

-

Causality of Experimental Choices:

-

Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary amides directly to primary amines without affecting the cyclic secondary amine of the piperidine ring.[3] Tetrahydrofuran (THF) is the preferred solvent due to its ability to dissolve LiAlH₄ and its stability under the reaction conditions.

-

Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group.[4] The reaction is typically run under basic conditions (e.g., using sodium hydroxide) to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with (Boc)₂O. The exocyclic primary amine is significantly more reactive than the endocyclic secondary amine, allowing for selective protection under controlled conditions.

-

Chiral Resolution via Diastereomeric Salt Formation

With the racemic carbamate in hand, the next critical step is the separation of the enantiomers. This is achieved by reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5]

Principle of Chiral Resolution

Caption: The principle of separating enantiomers via diastereomeric salts.

-

Causality of Experimental Choices:

-

Resolving Agent: For the resolution of racemic tert-butyl (piperidin-3-ylmethyl)carbamate, (-)-O,O'-di-p-toluoyl-L-tartaric acid is an effective chiral resolving agent.[6] The choice of resolving agent is critical and often determined empirically, but tartaric acid derivatives are widely successful for resolving basic compounds.

-

Solvent System: A solvent like methanol is chosen to exploit the solubility difference between the two diastereomeric salts. The (S)-enantiomer's salt preferentially crystallizes from the solution upon cooling, allowing for its isolation by simple filtration.

-

Liberation of the Free Base: After isolating the desired diastereomeric salt, the pure (S)-enantiomer is liberated by treatment with a mild base, such as sodium carbonate solution. This neutralizes the chiral acid, which remains in the aqueous phase, while the desired product can be extracted into an organic solvent.

-

Part 2: The Chiral Pool Approach: Synthesis from L-Glutamic Acid

An alternative and elegant strategy is to begin with a naturally occurring, enantiomerically pure starting material—a "chiral pool" molecule. L-Glutamic acid is an excellent precursor for this purpose.

Synthetic Pathway from L-Glutamic Acid

This multi-step synthesis transforms L-glutamic acid into the target piperidine scaffold while preserving the initial stereochemistry.

Workflow: Chiral Pool Synthesis

Caption: Multi-step synthesis from the L-glutamic acid chiral pool.

-

Causality of Experimental Choices:

-

Initial Transformations: The carboxylic acids of L-glutamic acid are first protected as methyl esters, and the amine is protected with a Boc group to prevent unwanted side reactions in subsequent steps.

-

Reduction: Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄, suitable for reducing the esters to primary alcohols to form the key diol intermediate.

-

Cyclization: The diol is converted into a ditosylate. The tosyl groups are excellent leaving groups for an intramolecular SN2 reaction. In the original literature, cyclization is performed with a primary amine like benzylamine, which acts as a nucleophile to displace both tosylates, forming the N-substituted piperidine ring. A final deprotection step (hydrogenolysis to remove the benzyl group) would yield the N-H piperidine. This route provides excellent stereochemical control, as the chiral center from L-glutamic acid is carried through the entire sequence.

-

Part 3: Data Summary & Experimental Protocols

Data Summary

The following table summarizes typical results for the chiral resolution pathway.

| Step | Key Reagents | Solvent | Typical Yield | Purity/ee% | Reference |

| Racemate Synthesis | LiAlH₄, (Boc)₂O | THF, Ethanol | ~55-65% | >98% (racemic) | [3] |

| Chiral Resolution | (-)-O,O'-di-p-toluoyl-L-tartaric acid | Methanol | ~65% | >99% ee | [6] |

Detailed Experimental Protocol: Chiral Resolution Pathway

Protocol Warning: These procedures involve hazardous materials, including lithium aluminum hydride, which is highly reactive with water. All steps should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step A: Synthesis of Racemic 3-(Aminomethyl)piperidine [3]

-

Setup: Equip a dry 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Reaction: Suspend lithium aluminum hydride (14.8 g, 0.39 mol) in dry THF (600 mL) under a nitrogen atmosphere.

-

Addition: Add nipecotamide (25 g, 0.195 mol) portion-wise to the stirred suspension. Control the addition rate to manage the initial effervescence.

-

Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 24 hours.

-

Quench: Cool the reaction to 0 °C in an ice bath. Cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of sodium sulfate until gas evolution ceases.

-

Work-up: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 200 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield crude racemic 3-(aminomethyl)piperidine as an oil. The product can be purified by distillation. (Typical Yield: ~12.4 g, 55%).

Step B: Boc-Protection of Racemic 3-(Aminomethyl)piperidine [4]

-

Setup: In a 250 mL flask, dissolve racemic 3-(aminomethyl)piperidine (11.4 g, 0.1 mol) in ethanol (100 mL).

-

Cooling: Cool the solution to 10-15 °C.

-

Addition: Slowly and simultaneously add di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 0.1 mol) and a 25% aqueous solution of sodium hydroxide (~17.6 g, 0.11 mol), maintaining the pH between 10 and 11.

-

Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the ethanol. Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give racemic tert-butyl (piperidin-3-ylmethyl)carbamate.

Step C: Chiral Resolution [6]

-

Salt Formation: Dissolve racemic tert-butyl (piperidin-3-ylmethyl)carbamate (10 g, 47 mmol) and (-)-O,O'-di-p-toluoyl-L-tartaric acid (18.2 g, 47 mmol) in dry methanol (100 mL) by gently heating to reflux until a clear solution is formed.

-

Crystallization: Allow the solution to cool slowly to room temperature and stir for 5-6 hours. The diastereomeric salt of the (S)-enantiomer will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration and wash it with a minimal amount of cold, anhydrous methanol. The solid can be recrystallized from methanol to improve diastereomeric purity.

-

Liberation of Free Base: Suspend the purified salt in distilled water (25 mL) and cool to 0 °C.

-

Basification: Add 10% aqueous sodium carbonate solution dropwise until the pH of the mixture is basic (~pH 10-11). Stir for 15 minutes.

-

Extraction: Extract the aqueous mixture with ethyl acetate (5 x 50 mL).

-

Final Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate as a white solid. (Typical Yield from resolution: ~3.28 g, 65%).

-

Characterization Data: [α]D: +11.03 (c=0.10, methanol); Melting point: 64-66°C.[6]

-

References

-

Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4679-4685. [Link]

-

Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 4, 643-650. [Link]

-

Rowntree, J. H., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(35), 16078–16085. [Link]

-

Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. [Link]

-

Beak, P., & Lee, W. K. (1990). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 55(9), 2578–2580. [Link]

-

Pabel, J., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Chemical Neuroscience, 12(15), 2843–2856. [Link]

-

Pabel, J., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. bioRxiv. [Link]

-

Sarva, M. R., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(9), 2046-2061. [Link]

-

Wang, J. (2021). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Hans Journal of Medicinal Chemistry. [Link]

-

Zhang, T., et al. (2022). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemistrySelect, 7(31). [Link]

- CN106831540B - A kind of preparation method of (S)-nipecotic acid.

-

UCHEM. (2023). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. [Link]

-

Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 54B(1), 126-132. [Link]

-

Ramapanicker, R., & Ching, F. Y. (2013). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Organic Letters, 15(19), 5092-5095. [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. [Link]

-

Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Wikipedia. Chiral resolution. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]

A Senior Application Scientist's Guide to tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride: From Sourcing to Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride, a critical building block in modern medicinal chemistry. We will explore its commercial availability, key quality attributes to consider during procurement, and detailed, field-proven protocols for its application in synthetic workflows. This document is designed to bridge the gap between sourcing and successful experimental execution, empowering researchers to leverage this versatile reagent with confidence.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine moiety is a privileged scaffold in drug discovery, appearing in a vast array of approved therapeutics. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal template for targeting a wide range of biological receptors. This compound, and its chiral variants, serve as invaluable starting materials for the synthesis of more complex piperidine-containing molecules. The Boc (tert-butyloxycarbonyl) protecting group provides a robust yet readily cleavable handle, allowing for selective manipulation of the piperidine nitrogen while the primary amine on the methyl substituent is masked. This strategic protection is paramount in multi-step syntheses, preventing unwanted side reactions and ensuring high yields of the desired product.[1]

One of the most notable applications of this class of compounds is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Linagliptin, which are used in the management of type 2 diabetes.[2] The chirality of the piperidine ring is often crucial for biological activity, making the availability of enantiomerically pure forms of this reagent, such as the (R)- and (S)-enantiomers, essential for the development of stereospecific drugs.

Commercial Sourcing and Supplier Comparison

Procuring high-quality starting materials is the foundation of reproducible and successful research. A variety of chemical suppliers offer this compound and its enantiomers. Key considerations when selecting a supplier include purity, availability of different stereoisomers, lot-to-lot consistency, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a comparative table of representative commercial suppliers. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| AChemBlock | (R)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | 1217778-64-7 | 95% | Gram to multi-gram scale |

| ChemicalBook | (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 | ≥98% | Gram to kilogram scale |

| Amerigo Scientific | (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate hydrochloride | Not specified | High quality | Inquiry-based |

| CymitQuimica | (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | Not specified | 97% | Gram scale |

| CymitQuimica | (S)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | 1416450-55-9 | 95.0% | Gram to 100g scale |

| Sigma-Aldrich | tert-Butyl methyl(piperidin-3-yl)carbamate | 172478-01-2 | 97% | Milligram to gram scale |

| BLD Pharm | (R)-tert-Butyl piperidin-3-ylcarbamate | 309956-78-3 | Not specified | Inquiry-based |

| Parchem | (R)-tert-butyl piperidin-3-ylcarbaMate | 309956-78-3 | Not specified | Inquiry-based |